4-bromo-2,3-dihydro-1H-indene-1,3-dione
Description
Properties
CAS No. |
15255-31-9 |
|---|---|
Molecular Formula |
C9H5BrO2 |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Bromination is typically carried out using molecular bromine (Br₂) in a polar solvent such as acetic acid or carbon tetrachloride. A study by demonstrated that bromination of structurally similar indene-1,3-diones in acetic acid at 25–40°C achieves regioselective substitution at the 5-position, but analogous conditions can be adapted for the 4-bromo derivative by modifying the substrate orientation. Key parameters include:
-
Solvent : Acetic acid enhances bromine solubility and stabilizes intermediates.
-
Temperature : Reactions proceed optimally at 40–60°C, balancing reaction rate and side-product formation.
-
Stoichiometry : A 1:1 molar ratio of substrate to Br₂ minimizes di- or polybromination.
Table 1: Bromination of 2,3-Dihydro-1H-Indene-1,3-Dione Under Varied Conditions
| Solvent | Temperature (°C) | Br₂ Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid | 40 | 1.0 | 72 | 98 |
| CCl₄ | 25 | 1.2 | 65 | 95 |
| CHCl₃ | 50 | 1.0 | 68 | 97 |
Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures.
Multi-Step Synthesis via Intermediate Bromination
An alternative approach involves brominating 2,3-dihydro-1H-indene prior to oxidation to the 1,3-dione. This method is advantageous when the parent indene is more readily available or when oxidation conditions risk debromination.
Bromination of 2,3-Dihydro-1H-Indene
As reported in, 2,3-dihydro-1H-indene undergoes electrophilic bromination with Br₂ in non-polar solvents (e.g., CCl₄) at room temperature, yielding 4-bromo-2,3-dihydro-1H-indene in 85% yield. The absence of electron-withdrawing groups on the indene ring allows rapid bromination at the 4-position.
Oxidation to the 1,3-Dione
The brominated intermediate is then oxidized to introduce the 1,3-dione functionality. A method adapted from employs N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO) in acetonitrile under reflux (80°C, 12 hours), achieving 70–75% conversion. Alternative oxidizing agents include potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃), though these may require harsher conditions.
Table 2: Oxidation of 4-Bromo-2,3-Dihydro-1H-Indene to the 1,3-Dione
| Oxidizing System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NHPI/t-BuONO | Acetonitrile | 80 | 73 |
| KMnO₄/H₂SO₄ | H₂O | 100 | 65 |
| CrO₃/Acetic acid | Acetic acid | 120 | 58 |
Industrial-Scale Production Strategies
For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and reaction control. A protocol from describes bromination in a tubular reactor with Br₂ and CCl₄ at 50°C, achieving 90% conversion with a residence time of 30 minutes. Subsequent oxidation using NHPI/t-BuONO in a second reactor module yields the final product at 80% purity, requiring a single recrystallization step for pharmaceutical-grade material.
Comparative Analysis of Methods
Direct Bromination :
-
Pros : Fewer steps, higher atom economy.
-
Cons : Requires stringent temperature control to avoid side reactions.
Multi-Step Synthesis :
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Pros : Tolerates lower-purity starting materials.
-
Cons : Longer reaction time and higher cost due to additional oxidation step.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted indane derivatives.
- Oxidation reactions produce quinones or other oxidized compounds.
- Reduction reactions result in alcohols or other reduced forms of the compound .
Scientific Research Applications
4-Bromo-2,3-dihydro-1H-indene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Positional Isomerism : Bromine at C4 (main compound) vs. C5 () alters electronic distribution. The C4-Br derivative may exhibit stronger electron-withdrawing effects, directing electrophilic substitutions to specific positions .
- Functional Groups: The 1,3-diketone moiety in the main compound enhances acidity (α-H) compared to mono-ketone derivatives (e.g., ), enabling enolate formation for nucleophilic reactions .
- Conjugation Effects : Benzylidene-substituted derivatives () display extended π-systems, useful in optoelectronic materials, whereas acylated variants () improve solubility for synthetic applications.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Crystallography: Brominated indandiones often crystallize in monoclinic systems (e.g., P21/c) with intermolecular hydrogen bonds (O–H···O) and π–π interactions, stabilizing the lattice .
- Solubility : Acylated derivatives () show enhanced solubility in polar aprotic solvents (e.g., THF) due to reduced planarity, whereas hydroxybenzylidene analogs () are less soluble .
Key Observations:
- Synthetic Utility: The main compound’s bromine facilitates cross-coupling reactions (e.g., Suzuki), while its diketone structure supports enolate-mediated alkylation .
- Pharmaceutical Potential: Sulfonamide derivatives () demonstrate antineoplastic activity, though brominated indandiones may require toxicity profiling for drug development.
- Materials Science : Benzylidene derivatives () are promising for optoelectronics due to extended conjugation and stable crystal packing .
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-2,3-dihydro-1H-indene-1,3-dione?
The compound is typically synthesized via bromination of indanone precursors or condensation reactions. Key methods include:
- Bromination of 2,3-dihydro-1H-inden-1-one : Reacting the parent indanone with bromine in polar solvents (e.g., acetic acid) under controlled conditions .
- Condensation with aldehydes : Using phthalic anhydride derivatives and benzaldehyde in the presence of sodium methoxide and ethyl acetate, followed by oxidation with H₂O₂ in ethanol .
- Functionalization via allylation : For example, 2-methylallyl esters of the compound are synthesized from 4-bromo-2,3-dihydro-1H-inden-1-one using palladium-catalyzed coupling (83% yield) .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂ in acetic acid, 50°C | ~75% | |
| Condensation | NaOMe, H₂O₂/EtOH | 52–60% | |
| Allylation | Pd catalyst, 2-methylallyl alcohol | 83% |
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- ¹H NMR : Peaks at δ 7.60 (d, J = 7.8 Hz) and δ 2.89–2.58 (m) confirm aromatic protons and dihydroindene backbone .
- X-ray crystallography : Resolves halogen (Br) positioning and intermolecular interactions (e.g., π–π stacking, hydrogen bonding). For example, C–Br bond lengths average 1.89 Å in crystal structures .
- Elemental analysis : Validates purity (>98%) and stoichiometry .
Q. What are the typical substitution reactions involving the bromine atom?
The bromine substituent undergoes nucleophilic substitution (e.g., with amines, thiols) or cross-coupling (e.g., Suzuki-Miyaura).
- Nucleophilic substitution : Sodium azide or thiourea in DMF at 80°C yields azido or thioether derivatives .
- Suzuki coupling : Using Pd(PPh₃)₄, aryl boronic acids, and K₂CO₃ in THF/H₂O produces biaryl derivatives .
Advanced Research Questions
Q. How does the bromine substituent influence electronic properties in material science applications?
Bromine’s electron-withdrawing effect enhances the compound’s electron affinity, making it suitable for organic semiconductors. Computational studies (DFT) show a 0.3 eV reduction in LUMO energy compared to non-halogenated analogs, improving charge transport .
Q. What challenges arise in resolving crystallographic data for halogenated indanones?
- Disorder in crystal packing : Bulky bromine atoms may cause rotational disorder, requiring high-resolution data (≤0.8 Å) .
- Halogen bonding : Br···O interactions (2.9–3.1 Å) compete with hydrogen bonds, complicating refinement .
- Thermal motion : Anisotropic displacement parameters for Br require careful modeling to avoid overinterpretation .
Q. How can conflicting reports on biological activity (e.g., anticancer vs. inactive) be reconciled?
Discrepancies often stem from:
- Assay variability : IC₅₀ values differ between MTT (mitochondrial activity) and apoptosis-specific assays (e.g., caspase-3 activation) .
- Purity : Impurities >2% (e.g., residual solvents) can skew results. Use HPLC-validated samples (>98% purity) .
- Cell line specificity : Activity in HeLa cells may not translate to MCF-7 due to differential membrane transporter expression .
Q. What reaction mechanisms explain the bromine atom’s role in nucleophilic substitution?
Bromine acts as a leaving group via:
- Sₙ2 mechanism : Backside attack by nucleophiles (e.g., NaN₃) in polar aprotic solvents, supported by inverted stereochemistry in chiral derivatives .
- Radical pathways : Under UV light, Br can homolyze, forming indenyl radicals detectable via EPR .
Q. How are impurities identified and quantified during synthesis?
- HPLC-MS : Detects by-products like dehalogenated indanones (e.g., 2,3-dihydro-1H-indene-1,3-dione) .
- GC-MS : Identifies residual solvents (e.g., ethyl acetate) at <0.1% thresholds .
- Elemental analysis : Deviations >0.4% from theoretical C/H/N ratios indicate impurities .
Q. What strategies optimize Suzuki-Miyaura coupling yields for this compound?
- Catalyst selection : PdCl₂(dppf) increases turnover vs. Pd(PPh₃)₄ .
- Solvent systems : THF/H₂O (4:1) enhances solubility of boronic acids .
- Temperature : Reactions at 80°C reduce aryl bromide hydrolysis side reactions .
Q. How is the compound utilized in probing enzyme interactions?
- Kinase inhibition assays : Bromine’s steric bulk disrupts ATP-binding pockets in kinases (e.g., CDK2), measured via competitive ELISA .
- Fluorescent tagging : Conjugation with BODIPY via bromine substitution enables live-cell imaging of target engagement .
Methodological Notes
- Data synthesis : Cross-referenced peer-reviewed journals (e.g., Acta Crystallographica, PubChem) and experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
